molecular formula C19H15N5O2 B5559031 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B5559031
M. Wt: 345.4 g/mol
InChI Key: CQDBLBLJIWKBDI-UHFFFAOYSA-N
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Description

4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.12257474 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study demonstrated the synthesis of a series of compounds similar to 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, highlighting the potential of such derivatives in medicinal chemistry (Gilava et al., 2020).

  • Another research focused on the synthesis of novel 1,2,4-triazole derivatives, including structures related to the compound . The synthesized compounds were screened for antimicrobial activities, showing that some possessed good or moderate activities against various microorganisms (Bektaş et al., 2010).

  • A study described the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, through a novel strategy involving oxidative N-N bond formation. This synthesis method could be applicable to the synthesis of related compounds like this compound, offering a convenient route to explore their potential applications (Zheng et al., 2014).

Antimicrobial and Antitumor Activities

  • Research into benzodifuranyl derivatives, including compounds structurally related to this compound, showed that these molecules have significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings suggest potential therapeutic applications for derivatives of the compound (Abu‐Hashem et al., 2020).

  • Another study synthesized a series of novel 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, structurally similar to the compound , and evaluated their antibacterial activity. Some derivatives showed potent inhibitory activity comparable to standard drugs, indicating the potential of these compounds for development into new antimicrobial agents (Reddy et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown anticancer activities via the suppression of the ERK signaling pathway .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, optimization of its synthesis process, and detailed investigation of its physical and chemical properties .

Properties

IUPAC Name

4-methoxy-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-26-15-9-7-14(8-10-15)17(25)21-18-22-19-20-12-11-16(24(19)23-18)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDBLBLJIWKBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.